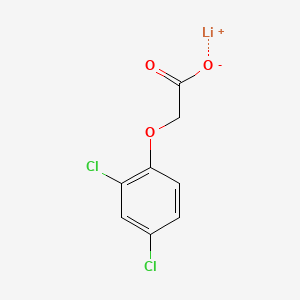![molecular formula C7H10Cl2 B11966115 2,2-Dichlorobicyclo[4.1.0]heptane CAS No. 13519-94-3](/img/structure/B11966115.png)
2,2-Dichlorobicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorobicyclo[4.1.0]heptane is a bicyclic organic compound with the molecular formula C7H10Cl2. It is characterized by a bicyclo[4.1.0]heptane framework with two chlorine atoms attached to the same carbon atom. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorobicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which adds to the double bond of cyclohexene to form the desired bicyclic product .
Procedure:
- A 2-liter, three-necked, round-bottomed flask is equipped with a sealed mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
- The system is flushed with nitrogen, and 126 g of potassium tert-butoxide and 1.2 liters of pentane are added.
- The stirred suspension is cooled to 0–5°C with an ice bath, and 90 g of 1,4-cyclohexadiene is introduced rapidly through the dropping funnel.
- 135 g of chloroform is then added dropwise over a period of 1.5–2 hours.
- The resulting mixture is stirred for an additional 30 minutes before 300 ml of cold water is added to dissolve all precipitated salts.
- The organic phase is separated, and the aqueous phase is extracted with pentane. The extract is combined with the original pentane solution and dried over anhydrous sodium sulfate.
- The solvent is removed on a rotary evaporator, and the product is distilled to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichlorobicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as phosphorus trichloride to form phosphonic dichlorides.
Addition Reactions: The compound can participate in electrophilic addition reactions due to the presence of the strained bicyclic ring system.
Common Reagents and Conditions
Phosphorus Trichloride: Used in substitution reactions to form phosphonic dichlorides.
Anhydrous Aluminum Trichloride: Acts as a catalyst in certain reactions involving the compound.
Major Products
Phosphonic Dichlorides: Formed from the reaction with phosphorus trichloride.
Ethylidenecyclohexenes: Formed in reactions with potassium tert-butoxide in dimethyl sulfoxide.
Applications De Recherche Scientifique
2,2-Dichlorobicyclo[4.1.0]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for studying the properties of strained bicyclic systems.
Chemical Reactions Studies: Used to investigate the mechanisms of electrophilic addition and substitution reactions.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorobicyclo[4.1.0]heptane involves the formation of reactive intermediates such as dichlorocarbenes. These intermediates can undergo various reactions, including addition to alkenes and substitution with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A closely related compound with similar reactivity.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different substituents and reactivity.
Uniqueness
2,2-Dichlorobicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two chlorine atoms on the same carbon atom. This structural feature imparts distinct reactivity compared to other bicyclic compounds .
Propriétés
Numéro CAS |
13519-94-3 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
2,2-dichlorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)3-1-2-5-4-6(5)7/h5-6H,1-4H2 |
Clé InChI |
MDFVNTKXKMMRJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C(C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

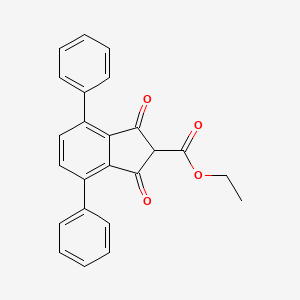
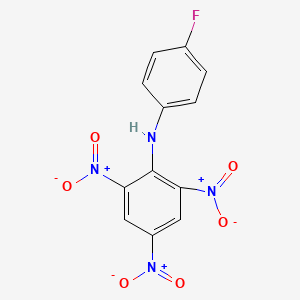


![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)
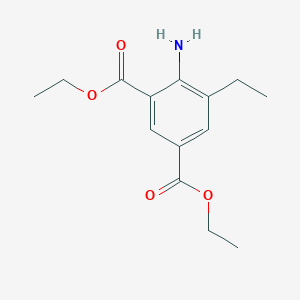
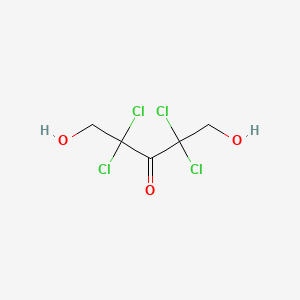
![(5E)-2-phenyl-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966100.png)
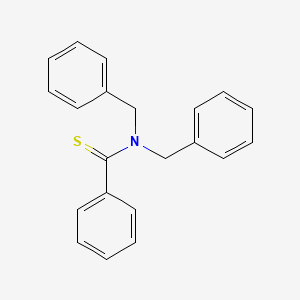
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)
